2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide
Description
This compound belongs to the pyrazolo-triazine-acetamide class, characterized by a fused heterocyclic core (pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one) substituted at position 2 with a 4-bromophenyl group. The acetamide side chain at position 5 is further functionalized with a 2-fluorophenyl group via an N-linkage. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and modulates lipophilicity.
Properties
CAS No. |
1326827-64-8 |
|---|---|
Molecular Formula |
C19H13BrFN5O2 |
Molecular Weight |
442.248 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrFN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |
InChI Key |
ZBIXUUHMBQXINR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with notable structural features that suggest significant biological activity. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.
Structural Characteristics
This compound features:
- A pyrazolo[1,5-d][1,2,4]triazine core.
- Substituents including bromophenyl and fluorophenyl groups.
- A molecular formula of and a molecular weight of approximately 456.3 g/mol.
These structural attributes may enhance its interaction with various biological targets, suggesting potential pharmacological applications.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit significant anticancer activity. For instance:
- A study demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines showed cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) using MTT assays .
- The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenyl and fluorophenyl groups can significantly influence anticancer potency.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Various studies have shown that pyrazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and electron-withdrawing effects .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial properties:
- Certain pyrazolo derivatives have demonstrated anti-inflammatory effects in vivo. These compounds inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a potential therapeutic role in inflammatory diseases.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the pyrazolo-triazine core through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution reactions.
- Amidation to attach the fluorophenyl acetamide moiety.
Case Studies
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Found that pyrazolines exhibit significant antimicrobial and anti-inflammatory activities. |
| Reported strong cytotoxicity against HepG-2 and MCF-7 cell lines for structurally similar compounds. | |
| Study 3 | Evaluated a range of halogenated compounds for carcinogenicity and found varying biological activities. |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 0.5 |
| Compound B | Lung Cancer | 1.2 |
| Compound C | Colon Cancer | 0.8 |
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.5 µg/mL |
| Klebsiella pneumoniae | 0.75 µg/mL |
Luminescent Properties
Compounds with benzothiazole derivatives have been explored for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The luminescence is attributed to their unique electronic structures which allow for efficient light emission under specific conditions .
Coordination Chemistry
The ability of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide to act as a ligand in coordination complexes has been investigated. Its coordination with transition metals enhances the stability and reactivity of the resulting complexes, which can be utilized in catalysis and material synthesis .
Anticancer Study
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. One compound exhibited remarkable selectivity towards breast cancer cells with an IC50 value of 0.5 µM, indicating its potential as a lead compound for further development .
Antimicrobial Efficacy
A comparative study on the antimicrobial effects of benzothiazole derivatives revealed that N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin and streptomycin .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
In contrast, triazole-based analogs () introduce sulfur atoms, which may improve redox activity or metal coordination . Simplified analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () lack fused heterocycles, reducing complexity but limiting target specificity .
Substituent Effects :
- Bromine vs. Fluorine : Bromine in the target compound increases molecular weight and steric hindrance compared to fluorine-substituted analogs (). This may enhance binding affinity but reduce solubility .
- N-Substituent Diversity : The 2-fluorophenyl group in the target compound contrasts with 3-methoxybenzyl () or pyrazinyl () groups. Fluorophenyl improves metabolic stability, while methoxybenzyl enhances lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
